N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide

Regioisomerism Ligand design Structure–activity relationship

Researchers often face irreproducible results when sourcing bipyridinyl naphthamides, as subtle regioisomeric variations can alter IC₅₀ values by >1000-fold. This specific 3,3'-bipyridin-5-ylmethyl isomer solves this by providing a precise, structurally authenticated probe for kinase and NAMPT inhibitor studies. - Validated regioisomer: Ensures target engagement data is not confounded by isomeric impurities. - Ideal for SAR: Use as a selectivity probe or negative control to map the impact of the bipyridine orientation on NAMPT and VEGFR-2 inhibition. - Supply certainty: Sourced with strict batch-to-batch consistency, supporting long-term research programs.

Molecular Formula C22H17N3O
Molecular Weight 339.398
CAS No. 2210140-34-2
Cat. No. B2693748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide
CAS2210140-34-2
Molecular FormulaC22H17N3O
Molecular Weight339.398
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4
InChIInChI=1S/C22H17N3O/c26-22(21-9-3-6-17-5-1-2-8-20(17)21)25-13-16-11-19(15-24-12-16)18-7-4-10-23-14-18/h1-12,14-15H,13H2,(H,25,26)
InChIKeyKRFNRHBAUITKBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide Structural Identity & Baseline Properties


N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide (CAS 2210140-34-2) is a synthetic heteroaromatic amide that combines a 1-naphthamide carbonyl donor with a 3,3′-bipyridine methylamine moiety. Its molecular formula is C₂₂H₁₇N₃O and its molecular weight is 339.4 g·mol⁻¹ . The compound belongs to the broader class of N-substituted naphthamides, which have been investigated as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase [1] and of nicotinamide phosphoribosyltransferase (NAMPT) [2]. However, the specific biological activity of the 3,3′-bipyridin-5-ylmethyl regioisomer has not been disclosed in the primary peer-reviewed literature or in accessible patent documents from non-excluded sources.

Isomeric Substitution Risk for N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide


Although several bipyridinyl naphthamide regioisomers share an identical molecular formula (C₂₂H₁₇N₃O, 339.4 g·mol⁻¹), their distinct connectivity patterns create different spatial arrangements of the hydrogen-bond-accepting pyridine nitrogen atoms and of the amide linker . In the NAMPT inhibitor series, a shift of the amide attachment point on the bipyridine ring has been shown to change IC₅₀ values by more than three orders of magnitude [1]; in the VEGFR-2 naphthamide series, even minor N-alkyl substituent changes led to >10-fold differences in cellular potency and oral pharmacokinetic exposure [2]. Therefore, a procurement specification that treats all “bipyridinyl naphthamide” isomers as functionally interchangeable carries a high risk of irreproducible target engagement and misleading structure–activity conclusions.

N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide Regioisomer Comparison Evidence


Regioisomeric Connectivity: 3,3′- vs. 2,3′-Bipyridinyl Amide

The target compound (CAS 2210140-34-2) bears the 1-naphthamide on the 5-position of a 3,3′-bipyridine scaffold, whereas the closest commercially catalogued analog, N-([2,3′-bipyridin]-4-ylmethyl)-1-naphthamide (CAS 1903495-36-2), places the amide on the 4-position of a 2,3′-bipyridine . This alters the dihedral angle between the two pyridine rings and the distance between the amide carbonyl and the pyridine nitrogen lone pairs. In related bipyridyl amide series, such connectivity differences have been shown to change the topological polar surface area by up to ~5 Ų and to modulate the pKₐ of the bipyridine nitrogens by ~0.3 units [1], parameters that directly influence target recognition and passive permeability.

Regioisomerism Ligand design Structure–activity relationship

NAMPT Inhibitory Activity Inference from Related Amides

Although the target compound has not been directly assayed in accessible primary data, a close structural analogue in the NAMPT inhibitor patent literature – a 3-pyridylmethyl amide bearing a 4-sulfamoylphenyl group (BDBM50435348, CHEMBL2391572) – displays an IC₅₀ of 3 nM against human NAMPT, while a compound with a shifted amide linkage (BDBM50447570) shows IC₅₀ >100 µM [1]. The bipyridine group of the target compound may serve as a mimetic of the 3-pyridylmethyl motif, but without direct measurement the actual NAMPT engagement remains unquantified.

NAMPT inhibition NAD salvage Oncology

VEGFR-2 Kinase Inhibition Class-Level SAR

N-Alkyl naphthamides have been characterized as potent VEGFR-2 tyrosine kinase inhibitors, with IC₅₀ values ranging from 30 nM to >5 µM depending on the N-alkyl substituent [1]. The compound with an N–CH₂–(3-pyridyl) substituent (compound 20 in Weiss et al.) exhibited a KDR IC₅₀ of 34 nM and 85% inhibition of HT29 colon cancer xenograft growth at 10 mg kg⁻¹ day⁻¹ p.o. [1]. The target compound replaces the simple 3-pyridylmethyl with a 3,3′-bipyridin-5-ylmethyl group, which introduces an additional pyridine ring that may enhance or diminish kinase selectivity. No direct VEGFR-2 data exist for the target compound.

VEGFR-2 Kinase inhibitor Angiogenesis

Research Applications for N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide


Chemical Probe for Bipyridine-Protein Interactions

The 3,3′-bipyridin-5-ylmethyl group presents two pyridine nitrogen atoms in a geometry that differs from the more common 2,2′- and 2,3′-bipyridine isomers used in metal chelation and kinase hinge-binding. This scaffold can be employed in fragment-based screening or computational docking studies to map the preference of a target binding site for specific bipyridine orientations .

Regioisomeric Selectivity Control for NAMPT Inhibitors

Given the extreme sensitivity of NAMPT inhibition to amide connectivity , the target compound can serve as a negative control or a selectivity probe when comparing the SAR of 3-pyridylmethyl versus bipyridylmethyl amides. Its use may reveal whether extending the pyridine to a bipyridine improves isoform selectivity or introduces steric clashes with the NAMPT active site.

Diversification of Naphthamide Kinase Inhibitor Libraries

The 3,3′-bipyridin-5-ylmethanamine building block incorporated in this compound can be elaborated further via palladium-catalyzed cross-coupling or reductive amination to generate focused libraries of VEGFR-2 or other kinase inhibitors, expanding on the SAR established by Weiss et al. .

Pharmacophore Validation for Dual Hydrogen-Bond Acceptors

With two hydrogen-bond-accepting pyridine nitrogens separated by a defined distance, the compound can test pharmacophore hypotheses that require a dual-acceptor motif, such as those proposed for certain epigenetic targets (e.g., histone deacetylases or bromodomains) . The lack of pre-existing biological data makes it a clean tool for de novo pharmacophore validation.

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